molecular formula C17H17FN2O2 B12265578 2-(4-Fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one

2-(4-Fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one

Cat. No.: B12265578
M. Wt: 300.33 g/mol
InChI Key: GKFHFQBQDRCWAF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one is an organic compound that features a fluorophenyl group, a pyridinyl group, and an azetidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with 2-methyl-4-pyridinol to form an intermediate, which is then reacted with azetidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(4-Fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl and pyridinyl groups can bind to active sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one is unique due to the presence of the azetidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C17H17FN2O2

Molecular Weight

300.33 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]ethanone

InChI

InChI=1S/C17H17FN2O2/c1-12-8-15(6-7-19-12)22-16-10-20(11-16)17(21)9-13-2-4-14(18)5-3-13/h2-8,16H,9-11H2,1H3

InChI Key

GKFHFQBQDRCWAF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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